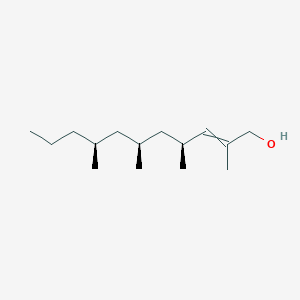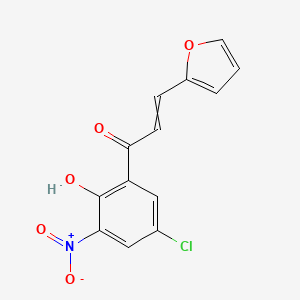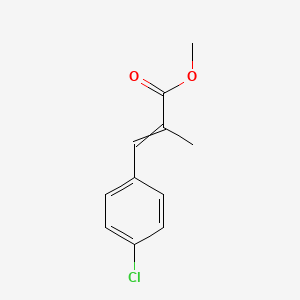![molecular formula C24H22N2O2S2 B14242180 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine CAS No. 365430-03-1](/img/structure/B14242180.png)
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine is a complex organic compound that features a combination of thiazole, pyridine, and methanesulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow Suzuki reactions, which are efficient for large-scale synthesis. These methods ensure high yield and purity of the final product, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 3-[(2-indolyl)]-5-phenyl-3,5-pyridine
- 3-[(2-indolyl)]-5-phenyl-2,4-pyridine
- 3-[(2-indolyl)]-5-phenyl-2,6-pyrazine
Uniqueness
What sets 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
365430-03-1 |
|---|---|
Molekularformel |
C24H22N2O2S2 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
5-(2,6-dimethylpyridin-4-yl)-4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C24H22N2O2S2/c1-15-6-5-7-19(12-15)22-23(20-13-16(2)25-17(3)14-20)29-24(26-22)18-8-10-21(11-9-18)30(4,27)28/h5-14H,1-4H3 |
InChI-Schlüssel |
NHPPSNQESSUDJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)



![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)



![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)

